7-Bromo-3-isopropyl-1,2,3,4-tetrahydroisoquinoline
CAS No.:
Cat. No.: VC15931425
Molecular Formula: C12H16BrN
Molecular Weight: 254.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16BrN |
|---|---|
| Molecular Weight | 254.17 g/mol |
| IUPAC Name | 7-bromo-3-propan-2-yl-1,2,3,4-tetrahydroisoquinoline |
| Standard InChI | InChI=1S/C12H16BrN/c1-8(2)12-6-9-3-4-11(13)5-10(9)7-14-12/h3-5,8,12,14H,6-7H2,1-2H3 |
| Standard InChI Key | XAVWSCQIGCZNCL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1CC2=C(CN1)C=C(C=C2)Br |
Introduction
7-Bromo-3-isopropyl-1,2,3,4-tetrahydroisoquinoline is an organic compound characterized by its unique tetrahydroisoquinoline structure. It features a bromine atom at the seventh carbon and an isopropyl group at the third carbon of the isoquinoline ring. The molecular formula of this compound is C12H16BrN, with a molecular weight of approximately 254.17 g/mol . This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and reactivity.
Synthesis and Applications
The synthesis of 7-Bromo-3-isopropyl-1,2,3,4-tetrahydroisoquinoline typically involves several steps, often starting from simpler isoquinoline derivatives. This compound is used in various applications:
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Organic Synthesis: It serves as a building block for creating more complex molecules, which can lead to the discovery of new compounds with therapeutic properties.
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Medicinal Chemistry: Tetrahydroisoquinoline derivatives, including this compound, exhibit diverse biological activities, making them candidates for drug development.
Biological Activities and Research Findings
Tetrahydroisoquinoline derivatives have been studied for their biological activities, which include potential neuroprotective effects and interactions with biological targets. The specific bromination pattern and isopropyl substitution in 7-Bromo-3-isopropyl-1,2,3,4-tetrahydroisoquinoline influence its reactivity and biological activity compared to similar compounds.
Comparison with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 6-Bromo-1,2,3,4-tetrahydroisoquinoline | Bromine at the sixth position | Exhibits different biological activity profiles |
| 7-Methyl-1,2,3,4-tetrahydroisoquinoline | Methyl group at the seventh position | Known for its neuroprotective effects |
| 7-Cyano-1,2,3,4-tetrahydroisoquinoline | Cyano group at the seventh position | Displays significant anti-cancer properties |
| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Methoxy group at the sixth position | Increased solubility and altered pharmacokinetics |
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